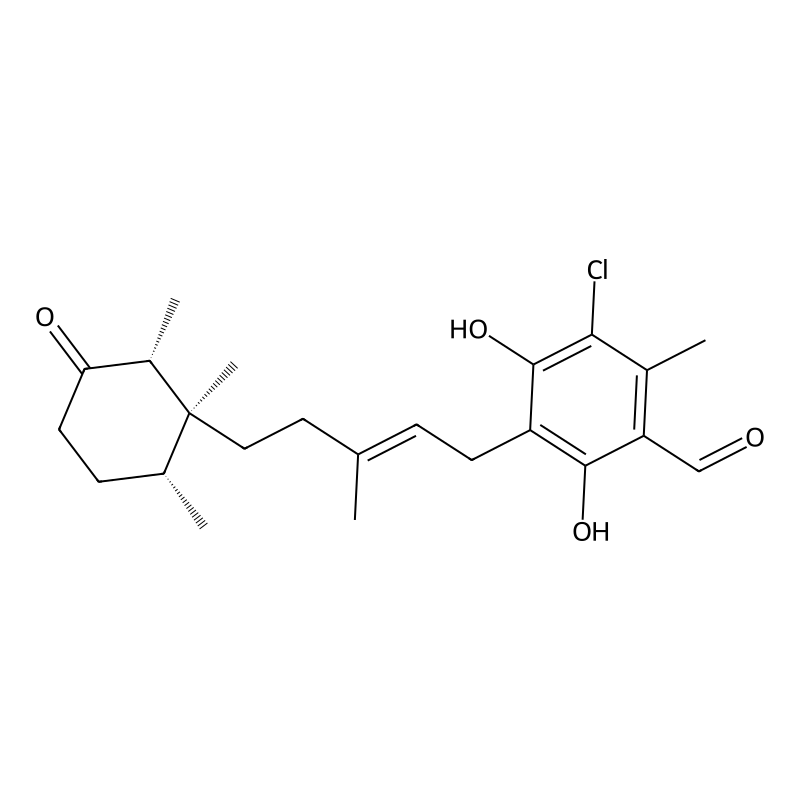Ilicicolin C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antibacterial Properties
Studies have shown that Ilicicolin C exhibits antibacterial properties against a wide range of bacterial strains, including some that are resistant to conventional antibiotics []. The mechanism of action is still under investigation, but it's believed to involve disruption of bacterial cell membranes []. This makes Ilicicolin C a potential candidate for the development of novel antibiotics to combat the growing threat of antibiotic resistance.
Anticancer Potential
Research suggests that Ilicicolin C may possess antitumor properties. Studies have demonstrated its ability to inhibit the growth and proliferation of various cancer cell lines [, ]. The compound appears to target multiple cellular processes involved in cancer development, including cell cycle progression and apoptosis (programmed cell death) [, ]. While further investigation is necessary, Ilicicolin C holds promise as a potential therapeutic agent for cancer treatment.
Ilicicolin C is a natural compound derived from marine fungi, specifically from the genus Gliocladium. It is classified as a polyketide and is structurally related to ilicicolin H, which has demonstrated significant biological activities. Ilicicolin C has garnered attention for its potential therapeutic applications, particularly in oncology and antifungal treatments.
- Reduction Reactions: The compound can be reduced to form different alcohol derivatives, which may exhibit altered biological properties.
- Hydrolysis: This reaction can lead to the formation of simpler compounds that might retain some biological activity.
- Oxidation: Ilicicolin C can undergo oxidation, potentially leading to more reactive intermediates that could interact with biological targets.
These reactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy.
Ilicicolin C exhibits notable antifungal and anticancer properties:
- Antifungal Activity: Similar to ilicicolin H, ilicicolin C has shown efficacy against various fungal strains, including Candida albicans. Its mechanism involves inhibition of mitochondrial respiratory chain complexes, particularly affecting the ubiquinol-cytochrome c reductase activity .
- Anticancer Activity: Recent studies indicate that ilicicolin C can induce apoptosis in prostate cancer cells by modulating key signaling pathways such as the phosphoinositide 3-kinase/protein kinase B pathway . This suggests potential applications in cancer therapy.
The synthesis of ilicicolin C can be achieved through several methods:
- Natural Extraction: The primary method involves extracting ilicicolin C from marine fungal sources. This process typically requires solvent extraction followed by purification techniques such as chromatography.
- Chemical Synthesis: Advances in organic synthesis have allowed for the total synthesis of ilicicolin C using various synthetic routes, including the use of polyketide synthases and biotransformation techniques to modify precursor compounds .
Ilicicolin C has several promising applications:
- Pharmaceutical Development: Due to its antifungal and anticancer properties, ilicicolin C is being explored as a lead compound for new drug formulations targeting fungal infections and cancer treatment.
- Agricultural Use: Its antifungal characteristics may also be beneficial in developing biofungicides for agricultural applications.
Ilicicolin C shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Ilicicolin C's uniqueness lies in its specific structural modifications that enhance its selectivity and potency against certain biological targets compared to these similar compounds.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Dates
2: Gutierrez-Cirlos EB, Merbitz-Zahradnik T, Trumpower BL. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex. J Biol Chem. 2004 Mar 5;279(10):8708-14. Epub 2003 Dec 10. PubMed PMID: 14670947.
3: Ding MG, di Rago JP, Trumpower BL. Investigating the Qn site of the cytochrome bc1 complex in Saccharomyces cerevisiae with mutants resistant to ilicicolin H, a novel Qn site inhibitor. J Biol Chem. 2006 Nov 24;281(47):36036-43. Epub 2006 Sep 20. PubMed PMID: 16987808.
4: Rotsaert FA, Ding MG, Trumpower BL. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochim Biophys Acta. 2008 Feb;1777(2):211-9. Epub 2007 Nov 1. PubMed PMID: 18022381; PubMed Central PMCID: PMC2677292.
5: Shen W, Ren X, Zhu J, Xu Y, Lin J, Li Y, Zhao F, Zheng H, Li R, Cui X, Zhang X, Lu X, Zheng Z. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects. Eur J Pharmacol. 2016 Nov 15;791:205-212. doi: 10.1016/j.ejphar.2016.09.004. Epub 2016 Sep 3. PubMed PMID: 27597161.
6: Wu B, Oesker V, Wiese J, Malien S, Schmaljohann R, Imhoff JF. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347. Mar Drugs. 2014 Apr 1;12(4):1924-38. doi: 10.3390/md12041924. PubMed PMID: 24694571; PubMed Central PMCID: PMC4012445.








